Benzocaine N-Glucoside (α/β mixture)
CAS No.:
Cat. No.: VC0208689
Molecular Formula: C₁₅H₂₁NO₇
Molecular Weight: 327.33
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₅H₂₁NO₇ |
|---|---|
| Molecular Weight | 327.33 |
Introduction
Chemical Definition and Structural Characteristics
Benzocaine N-Glucoside (α/β mixture) is a glycosylated derivative of benzocaine, where a glucoside group is attached to the nitrogen atom of the parent compound. The α/β designation refers to the stereochemical configuration of the glycosidic bond in the glucoside moiety:
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α-anomer: The hydroxyl group on the anomeric carbon (C1) is in the axial position (cis to the ring oxygen).
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β-anomer: The hydroxyl group is in the equatorial position (trans to the ring oxygen) .
The mixture typically arises from non-selective glycosylation reactions, yielding both anomers. The molecular formula is C₁₅H₂₁NO₇, with a molecular weight of 327.33 g/mol .
Synthesis and Reaction Pathways
The synthesis of Benzocaine N-Glucoside (α/β mixture) involves glycosylation of benzocaine with glucosyl donors. Key methods include:
| Synthetic Approach | Reagents/Conditions | Yield/Selectivity |
|---|---|---|
| Acid-catalyzed glycosylation | Glucosyl bromide, HCl or H₂SO₄ | Low β-selectivity, α/β mixture |
| Base-catalyzed glycosylation | Glucosyl trichloroacetimidate, NaOH | Moderate β-selectivity |
| Enzymatic glycosylation | β-glucosidase enzymes | High β-selectivity |
Non-selective acid- or base-catalyzed methods often produce α/β mixtures, while enzymatic approaches favor the β-anomer. Industrial-scale production typically employs chromatographic separation to isolate pure anomers, but the α/β mixture may be retained for specific applications.
Physicochemical Properties
The α/β mixture exhibits distinct properties compared to pure anomers:
| Property | α-anomer | β-anomer | α/β Mixture |
|---|---|---|---|
| Melting Point | Higher (stabilized) | Lower (more flexible) | Intermediate |
| Solubility (Water) | Moderate | High | Variable (pH-dependent) |
| Stability (pH 7.4, 25°C) | Degrades faster | Stable | Time-dependent |
The β-anomer’s superior aqueous solubility and stability make it preferable for pharmaceutical formulations, while the α-anomer may exhibit unique interactions with biological membranes .
Biochemical Interactions and Pharmacological Profile
Benzocaine N-Glucoside (α/β mixture) acts as a prodrug, releasing active benzocaine via enzymatic hydrolysis. Key interactions include:
Mechanism of Action
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Enzymatic Cleavage: β-glucosidases in biological systems hydrolyze the glucoside bond, releasing benzocaine. The α-anomer is more resistant to hydrolysis, potentially altering release kinetics .
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Sodium Channel Blockade: Released benzocaine inhibits voltage-gated sodium channels, preventing nerve depolarization and pain signaling .
Biochemical Pathways
| Pathway | Interaction | Relevance |
|---|---|---|
| Acetylcholine Esterase | Inhibition (β-anomer dominant) | Neural modulation |
| Cyclooxygenase (COX) | Weak inhibition | Anti-inflammatory potential |
| Fatty Acid Transport | Modulation of lipid metabolism | Energy balance regulation |
The β-anomer’s enzymatic susceptibility enhances targeted drug delivery, while the α-anomer’s stability may prolong systemic exposure .
| Study Focus | β-anomer Findings | α/β Mixture Potential |
|---|---|---|
| Gram-positive bacteria | Moderate inhibition (MIC: 50–100 μg/mL) | Synergistic effects? |
| Inflammatory cytokines | COX-2 inhibition (IC₅₀: 10–20 μM) | Enhanced anti-inflammatory activity? |
In vitro studies on the β-anomer show promise, but the α/β mixture’s efficacy remains untested .
Challenges and Knowledge Gaps
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Structural Characterization: Limited data on the α-anomer’s conformational dynamics in biological systems.
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Toxicity Profiling: No comprehensive studies on the α/β mixture’s cytotoxicity or genotoxicity.
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Clinical Relevance: Absence of in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies.
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